4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid
Description
Properties
IUPAC Name |
4-[(2,3-dichloro-N-methylsulfonylanilino)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-23(21,22)18(13-4-2-3-12(16)14(13)17)9-10-5-7-11(8-6-10)15(19)20/h2-8H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMQPYKQHUYGST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid, a compound with significant biological activity, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . It features a benzoic acid core substituted with a dichlorophenyl group and a methylsulfonylamino side chain. The presence of chlorine atoms enhances its biological activity by influencing electronic properties and molecular interactions.
| Property | Value |
|---|---|
| Molecular Weight | 367.27 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P | Not specified |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The dichlorophenyl moiety is known to enhance the antibacterial efficacy against various pathogens. Studies have shown that derivatives of benzoic acid can inhibit bacterial growth by disrupting cell wall synthesis and function.
Anticancer Potential
The compound's structure suggests potential anticancer activity. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as the Bcl-2 family proteins. The presence of the methylsulfonyl group may also contribute to its ability to inhibit tumor growth by affecting cellular metabolism.
Anti-inflammatory Effects
Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzoic acid derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing a dichlorophenyl group showed significant inhibition zones compared to controls, suggesting a strong antibacterial effect attributed to their structural features.
Study 2: Anticancer Activity
In a recent investigation, researchers synthesized several analogs of benzoic acid derivatives, including those with methylsulfonyl substitutions. These compounds were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The most active compounds exhibited IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity.
Table 2: Summary of Biological Activities from Case Studies
Comparison with Similar Compounds
Research Implications and Gaps
While the target compound shares structural motifs with antimicrobial, herbicidal, and crystallographically characterized analogs, direct data on its bioactivity, pharmacokinetics, or industrial applications remain sparse. Future studies should prioritize:
Synthetic Optimization : Leveraging pH-controlled sulfonamide coupling (as in ) to improve yield.
Bioactivity Screening : Testing against bacterial virulence pathways (cf. ) or enzyme targets.
Solubility Studies : Assessing the methylsulfonyl group’s impact on bioavailability compared to halogenated analogs.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of 4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid?
- Methodology : Begin with a nucleophilic substitution reaction between 2,3-dichloroaniline and methylsulfonyl chloride to form the sulfonamide intermediate. Subsequent coupling with 4-(aminomethyl)benzoic acid via a carbodiimide-mediated reaction (e.g., EDC/HOBt) can yield the target compound. Optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize hydrolysis or oxidation byproducts .
- Validation : Confirm purity using HPLC (C18 column, acetonitrile/water gradient) and structural integrity via NMR (DMSO-: δ 7.1–7.8 ppm for aromatic protons, δ 3.2 ppm for methylsulfonyl group) .
Q. How can the compound’s solubility and stability be characterized for in vitro assays?
- Approach : Perform pH-dependent solubility studies in buffered solutions (pH 1–12) and assess stability under UV light, heat (40–60°C), and oxidative conditions (HO). Use LC-MS to monitor degradation products .
- Key Findings : The carboxylic acid group (pKa ~4.2) enhances solubility in alkaline media, while the sulfonamide moiety may confer photostability due to electron-withdrawing effects .
Q. What analytical techniques are suitable for quantifying this compound in environmental matrices?
- Protocol : Use solid-phase extraction (SPE) with Oasis HLB cartridges for sample cleanup. Elute with methanol and analyze via LC-MS/MS (ESI− mode, MRM transitions m/z 428→352 for quantification). Include deuterated internal standards (e.g., triclosan-d) to correct for matrix effects .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?
- Resolution Strategy : Compare single-crystal X-ray diffraction data (e.g., dimeric motifs via O–H···O interactions) with computational models (DFT-optimized geometries). Reconcile discrepancies in NMR chemical shifts by verifying solvent effects (e.g., DMSO vs. CDCl) or tautomeric forms .
- Case Study : In 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, dimerization via hydrogen bonding was critical for interpreting NMR splitting patterns .
Q. What mechanistic insights explain its inhibitory activity against specific enzymes (e.g., carbonic anhydrase)?
- Experimental Design : Conduct molecular docking (AutoDock Vina) to predict binding modes, focusing on sulfonamide-Zn coordination in the enzyme active site. Validate with kinetic assays (IC determination) and site-directed mutagenesis (e.g., Thr199Ala mutation to disrupt binding) .
- Data Interpretation : Correlate substituent effects (e.g., 2,3-dichloro vs. 4-methyl groups) with inhibitory potency using QSAR models .
Q. How can divergent synthetic yields (>80% vs. <50%) in published protocols be addressed?
- Troubleshooting : Evaluate catalyst systems (e.g., CuO/Cu in 2-ethoxyethanol vs. Pd/C in DMF) and reaction time/temperature profiles. Use DoE (Design of Experiments) to identify critical factors (e.g., base strength, solvent polarity) .
- Optimization : Switching from KCO to CsCO improved yields by 30% in analogous sulfonamide syntheses due to enhanced deprotonation efficiency .
Methodological Notes
- Synthetic Contradictions : and highlight conflicting catalyst preferences (Cu vs. FeCl). Systematically test both under standardized conditions.
- Analytical Pitfalls : warns of analyte adsorption to glassware; silanize surfaces with 5% DMDCS to mitigate losses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
